![molecular formula C21H26N6O6 B1666783 Benzyloxycarbonyl valacyclovir CAS No. 124832-31-1](/img/structure/B1666783.png)
Benzyloxycarbonyl valacyclovir
Overview
Description
Benzyloxycarbonyl valacyclovir, also known as Cbz-Valaciclovir, is an intermediate compound that can be used to prepare Valaciclovir . It has a molecular weight of 458.47 and a molecular formula of C21H26N6O6 .
Molecular Structure Analysis
The molecular structure of Benzyloxycarbonyl valacyclovir is represented by the SMILES notation: CC(C)C@@HNC2=O)=O)NC(OCC3=CC=CC=C3)=O
.
Physical And Chemical Properties Analysis
Benzyloxycarbonyl valacyclovir is a white crystal with a density of 0.926 g/cm. It has a melting point of 62-64°C and a boiling point of 394.43°C (rough estimate). It has a vapor pressure of 2.99E-08 mmHg at 25°C and a refractive index of -4.3 ° (C=2, AcOH). It is soluble in water (16% at 20°C), but insoluble in ethanol and ether .
Scientific Research Applications
Antiviral Drug
Valacyclovir is an antiviral drug useful for the treatment of outbreaks of herpes simplex or herpes zoster (shingles) . It is also useful to avoid cytomegalovirus following a kidney transplant in high-risk cases .
Impurity Profiling
Impurity profiling has become an important phase of pharmaceutical research where both spectroscopic and chromatographic methods find applications . Current research reports a validated RP-HPLC method to detect and separate valacyclovir-related impurities .
Pharmaceutical Salt Formation
Nearly half of all active pharmaceutical ingredients are produced in their salt form . The pharmaceutical salt formation is a significant step in the drug development process .
Spectrophotometric Determination
Two simple, sensitive, rapid, and accurate colorimetric methods have been developed for the estimation of valacyclovir hydrochloride in bulk and pharmaceutical dosage forms .
Biocatalysis
Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion . Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates .
Large Scale Synthesis
A facile, commercially viable and large scale process is developed for an antiviral drug substance, valacyclovir hydrochloride . Several process-related critical factors including organic and heavy metal impurities are efficiently addressed in this process .
Mechanism of Action
Target of Action
Benzyloxycarbonyl valacyclovir, also known as N-Cbz-Valacyclovir, is primarily targeted at the herpes viruses . The compound interacts with the virus-specific thymidine kinase and the DNA polymerase catalytic subunit .
Mode of Action
Benzyloxycarbonyl valacyclovir is a prodrug, which means it is metabolically converted into its active form inside the body . It is rapidly and nearly completely converted to aciclovir by intestinal and hepatic metabolism . Aciclovir is then converted to aciclovir monophosphate by virus-specific thymidine kinase and further converted to aciclovir triphosphate by other cellular enzymes . This active form inhibits the viral DNA polymerase, thereby preventing the replication of the virus .
Biochemical Pathways
The biochemical pathways involved in the action of Benzyloxycarbonyl valacyclovir are primarily related to the conversion of the prodrug into its active form, aciclovir . This involves the action of intestinal and hepatic enzymes that convert Benzyloxycarbonyl valacyclovir to aciclovir, and then further enzymatic action that converts aciclovir to its active triphosphate form .
Pharmacokinetics
The pharmacokinetics of Benzyloxycarbonyl valacyclovir involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and converted to aciclovir by intestinal and hepatic metabolism . The bioavailability of aciclovir from valacyclovir is significantly higher than that from oral aciclovir, making it a more effective treatment option .
Result of Action
The primary result of the action of Benzyloxycarbonyl valacyclovir is the inhibition of the replication of the herpes viruses . By inhibiting the viral DNA polymerase, the compound prevents the virus from replicating and spreading, thereby helping to control the infection .
Action Environment
The action of Benzyloxycarbonyl valacyclovir can be influenced by various environmental factors. For instance, the presence of virus-specific thymidine kinase and other cellular enzymes is crucial for the conversion of the prodrug into its active form . Additionally, the compound’s effectiveness can be affected by the patient’s overall health status, including their immune system function .
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUAJRZJTUOEA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924945 | |
Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonyl valacyclovir | |
CAS RN |
124832-31-1 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124832-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonyl valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYLOXYCARBONYL VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5326179KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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